1-(Difluoromethyl)naphthalene-5-methanol

Description

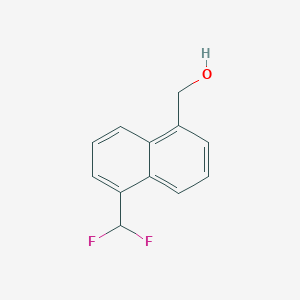

1-(Difluoromethyl)naphthalene-5-methanol is a fluorinated naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 5-position of the naphthalene ring. The CF₂H group is highly polarized, enabling it to act as a strong hydrogen bond donor, a property uncommon among polyfluorinated motifs . This characteristic makes it a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, enhancing its utility in drug design and agrochemical development .

Properties

CAS No. |

1261730-59-9 |

|---|---|

Molecular Formula |

C12H10F2O |

Molecular Weight |

208.20 g/mol |

IUPAC Name |

[5-(difluoromethyl)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H10F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12,15H,7H2 |

InChI Key |

YIRRCLOYUKQXSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C(F)F)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-5-methanol typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents such as ClCF2H, which reacts with the naphthalene derivative under specific conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-5-methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-5-methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development for various diseases.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

| Compound | Substituents | Hydrogen Bonding Capacity | Bioisosteric Potential |

|---|---|---|---|

| 1-(Difluoromethyl)naphthalene-5-methanol | 1-CF₂H, 5-CH₂OH | High (CF₂H donor) | Mimics -OH, -SH, -NH₂ |

| Naphthalen-1-ylmethanol | 1-CH₂OH | Moderate (-OH donor) | Limited to -OH |

| 1-Methylnaphthalene | 1-CH₃ | None | Not applicable |

| 1-Nitronaphthalene | 1-NO₂ | Weak (polar NO₂ group) | Electron-withdrawing |

- Naphthalen-1-ylmethanol: Lacks fluorination, relying solely on the -CH₂OH group for hydrogen bonding. Its reduced polarity compared to the difluoromethyl analog may limit solubility and target interactions in hydrophobic environments .

- 1-Methylnaphthalene: A non-polar derivative used in industrial applications (e.g., fuel additives). Its lack of hydrogen-bonding capacity and higher volatility correlate with elevated toxicity risks, particularly respiratory and hepatic effects .

- 1-Nitronaphthalene: The nitro group (-NO₂) introduces electron-withdrawing effects but lacks hydrogen-bonding utility. It is primarily a precursor in synthetic chemistry (e.g., dyes, explosives) .

Table 2: Toxicity and Bioactivity Comparisons

- 1-Methylnaphthalene : Documented to cause systemic effects in mammals, including hepatic damage and respiratory irritation . The absence of functional groups for detoxification (e.g., -OH for glucuronidation) exacerbates its toxicity.

- Dansyl Derivatives : While structurally distinct (sulfonyl groups), these compounds demonstrate how naphthalene derivatives can be tailored for specific applications, such as fluorescent probes, without significant toxicity .

Physicochemical Properties

Table 3: Key Physicochemical Properties

| Compound | Polarity | LogP (Estimated) | Stability |

|---|---|---|---|

| This compound | High (CF₂H, CH₂OH) | ~2.5 | High (fluorine-induced stability) |

| Naphthalen-1-ylmethanol | Moderate | ~2.8 | Moderate |

| 1-Methylnaphthalene | Low | ~3.4 | Low (volatile) |

- The CF₂H group reduces logP compared to non-fluorinated analogs, improving aqueous solubility—a critical factor in drug bioavailability .

- 1-Methylnaphthalene’s high logP and volatility contribute to environmental persistence and bioaccumulation risks .

Biological Activity

1-(Difluoromethyl)naphthalene-5-methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with data tables and case studies that highlight its significance.

Chemical Structure and Properties

This compound, with the chemical formula C12H10F2O, features a naphthalene ring substituted with a difluoromethyl group and a hydroxymethyl group. The presence of fluorine atoms enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

The mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings suggest interactions with G-protein-coupled receptors (GPCRs) and ion channels, which are critical in signal transduction pathways. These interactions could lead to alterations in cellular signaling and metabolic processes.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity compared to control groups.

- Antimicrobial Studies : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.